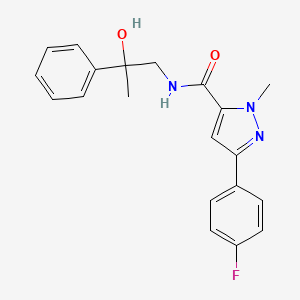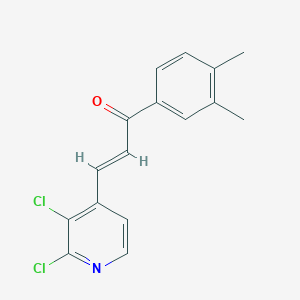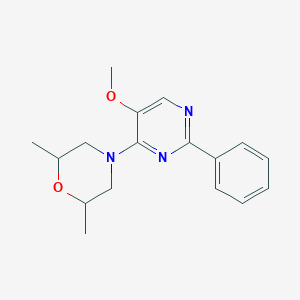![molecular formula C13H16ClNO5 B2402183 Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate CAS No. 338416-99-2](/img/structure/B2402183.png)
Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate is a complex organic compound characterized by its chloro, methoxy, and methoxyimino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative. Subsequent steps may include methylation, formation of the methoxyimino group, and esterification.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methoxyimino group to a different functional group.
Reduction: Reduction reactions may target the chloro group, leading to the formation of a less oxidized species.
Substitution: Substitution reactions can occur at various positions on the aromatic ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and various halides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of chloroalkanes or alcohols.
Substitution: Introduction of new substituents on the aromatic ring, leading to derivatives with altered properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.
Biology: The biological applications of Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate include its use as a potential inhibitor in biochemical assays. Its interaction with enzymes and receptors can provide insights into biological processes.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its structural features suggest possible activity against certain diseases, making it a candidate for drug development.
Industry: Industrially, the compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism by which Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-2-methylquinoline-6-carboxylate
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
Uniqueness: Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it distinct from other similar compounds.
Propriétés
IUPAC Name |
ethyl 2-[4-chloro-2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5/c1-4-19-12(16)8-20-13-9(7-15-18-3)5-10(14)6-11(13)17-2/h5-7H,4,8H2,1-3H3/b15-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFAPJSCDQBQR-CHHVJCJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=NOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N\OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2402100.png)
![N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2402103.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2402105.png)

![N-[1-(2-Chloroacetyl)piperidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B2402108.png)

![Isopropyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2402114.png)


![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2402118.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2402123.png)
